N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-16(20-17-19-13(10-25-17)14-2-1-6-23-14)11-3-5-18-15(8-11)24-12-4-7-22-9-12/h1-3,5-6,8,10,12H,4,7,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFVYSQXOYCDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:
Thioamide Formation: The resulting amide is treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding thioamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is used for the oxidation step in the synthesis.
Substitution: Electrophilic and nucleophilic reagents can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups at the C-5 position of the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
The compound's unique structural features suggest significant biological activity. Research indicates that derivatives of thiazole and pyridine exhibit notable antimicrobial and anticancer properties. For instance, similar pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against various cancer cell lines, including colon, breast, and lung carcinomas . The specific compound may also exhibit these properties due to its structural resemblance to other active compounds.
Mechanism of Action
The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring's ability to participate in electrophilic substitution reactions enhances its reactivity, potentially leading to the inhibition of critical biological pathways. The compound's design allows for modulation of its biological activity through targeted substitutions, making it a candidate for drug development.
Materials Science
Development of New Materials
The heterocyclic structure of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can be exploited in materials science for the development of new materials with specific electronic or optical properties. Compounds with similar structures have been investigated for their nonlinear optical properties and potential applications in photonic devices . The unique combination of furan, thiazole, and pyridine rings may confer distinct electronic characteristics that are beneficial in material applications.
Biological Studies
Studying Interactions with Biological Targets
This compound can serve as a tool for studying the interactions between heterocyclic compounds and biological targets. Understanding these interactions can provide insights into their mechanisms of action and help in the design of more effective therapeutic agents. For example, compounds with similar structures have been utilized to explore their effects on cancer cell lines, revealing important data on their cytotoxic effects and potential therapeutic windows .
Data Table: Summary of Biological Activities
| Activity | Type | Reference |
|---|---|---|
| Anticancer | Cytotoxicity | |
| Antimicrobial | Bacterial Inhibition | |
| Mechanism Exploration | Enzyme Interaction |
Case Studies
Several studies highlight the potential applications of compounds similar to this compound:
- Pyridine-Thiazole Hybrid Molecules : These compounds were synthesized and screened against various cancer cell lines, demonstrating significant cytotoxic effects and offering insights into structure-activity relationships .
- Nonlinear Optical Properties : Research on similar heterocyclic compounds has shown promising results in nonlinear optical applications, suggesting that this compound could also exhibit these properties .
Mechanism of Action
The mechanism of action of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring, for example, can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based COX/LOX Inhibitors
Thiazole derivatives are well-documented for their anti-inflammatory activity. For example:
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 ± 0.01 mM for COX-1; 11.65 ± 6.20 mM for COX-2) .
- Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol): Selective COX-2 inhibitor with similar potency .
Comparison: The target compound lacks the phenolic hydroxyl group critical for COX-2 selectivity in 6b.
Thiazole-Morpholine Hybrids
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Features a morpholine ring, which improves solubility compared to the target compound’s oxolane group.
Comparison: The oxolane group in the target compound may reduce polarity (logP ~6.3 vs.
Furan-Containing Dihydropyridines
- AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide): A dihydropyridine analog with a furan substituent, typically used as a calcium channel blocker .
Comparison : The target compound’s pyridine-carboxamide core diverges from dihydropyridines, suggesting distinct mechanisms (e.g., enzyme inhibition vs. ion channel modulation) .
Structural and Pharmacokinetic Data Table
Research Implications and Gaps
- Activity Prediction : The target compound’s furan-thiazole scaffold aligns with LOX inhibitors (e.g., compound 5a in ), but empirical validation is needed .
- Synthetic Challenges : The oxolane ether and thiazole-furan linkage may require specialized methodologies, such as those described for furan carboxamides in .
- Solubility Limitations : High logP (~6.3) suggests poor aqueous solubility, necessitating formulation optimization for in vivo studies .
Biological Activity
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.
The compound features a unique combination of furan, thiazole, and pyridine rings, which contribute to its diverse biological activities. Its structure suggests potential applications in drug development, particularly as an antimicrobial, antiviral, or anticancer agent.
2.1 Synthetic Routes
The synthesis involves several steps:
- Acylation : Pyridin-2-amine reacts with furan-2-carbonyl chloride in boiling propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide.
- Thioamide Formation : The amide is treated with diphosphorus pentasulfide in anhydrous toluene under reflux to yield the thioamide.
- Cyclization : The thioamide is oxidized with potassium ferricyanide in an alkaline medium to form the thiazole ring.
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H15N3O4S |
| Molecular Weight | 345.38 g/mol |
| CAS Number | 1903338-59-9 |
3.1 Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to inhibit bacterial growth effectively. In vitro studies on related compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
3.2 Antiviral and Anticancer Properties
Studies have highlighted the potential of thiazole-containing compounds as antiviral agents. For example, furan-thiazole derivatives have been identified as selective inhibitors of Class I phosphoinositide 3-kinases (PI3K), which are crucial in various cellular processes including cancer progression .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors:
- The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity.
- Structure-based design studies have identified key pharmacophore features that contribute to potency and selectivity against PI3Kgamma .
4.1 Case Study: PI3K Inhibition
A study focusing on furan-thiazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against PI3Kgamma, indicating strong inhibitory potential .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | PI3Kgamma |
| Compound B | 1.0 | PI3Kgamma |
4.2 Cytotoxicity Studies
Cytotoxicity assessments revealed that while some derivatives showed promising inhibitory activity against cancer cell lines, they also exhibited low cytotoxicity in non-cancerous cell lines (CC50 > 100 µM), suggesting a favorable therapeutic index .
5. Conclusion
This compound represents a promising candidate for further research in medicinal chemistry due to its unique structural features and potential biological activities. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for this compound, and what challenges are associated with its heterocyclic assembly?
Methodological Answer: The synthesis involves multi-step reactions:
- Thiazole core assembly : Use Hantzsch thiazole synthesis by reacting α-haloketones with thiourea derivatives. For the 4-(furan-2-yl) substituent, pre-functionalize the thiazole precursor with furan-2-yl boronic acid via Suzuki coupling .
- Oxolane (tetrahydrofuran) linkage : Introduce the oxolan-3-yloxy group via nucleophilic substitution of a halogenated pyridine intermediate with 3-hydroxytetrahydrofuran under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Use EDC/HOBt or HATU to couple the pyridine-4-carboxylic acid intermediate with the thiazole-amine derivative .
Q. Key Challenges :
Q. How can researchers characterize the molecular structure of this compound?
Methodological Answer :
- Spectroscopy :
- ¹H NMR: Furan protons (δ 6.41–7.45 ppm), thiazole H (δ 8.11 ppm), oxolane protons (δ 3.62–3.94 ppm) .
- ¹³C NMR: Amide carbonyl (~168 ppm), pyridine carbons (~150 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 428.3) .
- X-ray Crystallography : Resolve stereochemistry (e.g., triclinic crystal system, space group P1, with unit cell parameters a = 8.414 Å, b = 11.567 Å) .
Advanced Research Questions
Q. How can computational methods predict this compound’s binding affinity to biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., fungal CYP51 for antifungal activity). Key residues (e.g., His310, Leu321) may form hydrogen bonds with the carboxamide group .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD (<2.0 Å indicates stable binding) .
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with antifungal IC₅₀ values from analogs (e.g., logP ~2.5 enhances membrane permeability) .
Q. How should contradictory data regarding biological activity be addressed in SAR studies?
Methodological Answer :
- Assay Validation :
- Impurity Analysis :
- Structural Analog Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
